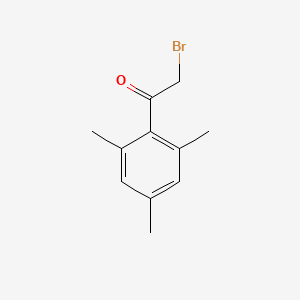

2-Bromo-1-mesitylethanone

Overview

Description

2-Bromo-1-mesitylethanone: is an organic compound with the molecular formula C11H13BrO . It is a brominated derivative of mesitylethanone, characterized by the presence of a bromine atom attached to the ethanone group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Bromination of 1-Mesitylethanone with Elemental Bromine

Laboratory-Scale Synthesis

The most widely documented method involves bromination of 1-mesitylethanone using Br₂ in non-polar solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction proceeds via electrophilic attack at the α-carbon of the ketone, facilitated by the electron-withdrawing nature of the carbonyl group.

- Reagents : 1-Mesitylethanone, Br₂ (1.1–1.2 equiv), CCl₄ or CHCl₃.

- Conditions : Reaction conducted at 0–25°C under nitrogen atmosphere to control exothermicity.

- Workup : Quenching with aqueous NaHSO₃, followed by extraction and solvent evaporation.

- Yield : 70–85% after recrystallization from ethyl acetate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | CCl₄ or CHCl₃ | |

| Temperature | 0–25°C | |

| Reaction Time | 2–4 hours | |

| Yield | 70–85% |

Industrial-Scale Production

Industrial processes prioritize scalability and reproducibility. Automated bromination systems ensure precise stoichiometric control, minimizing over-bromination.

Optimized Industrial Protocol :

- Catalyst : HBr (0.5–1.0 mol%) accelerates enol formation.

- Solvent Recovery : Closed-loop systems reclaim CCl₄/CHCl₃ to reduce costs.

- Purity : >99% (HPLC) achieved via fractional distillation.

Alternative Bromination Agents and Methodologies

Radical Bromination

Radical-initiated bromination (e.g., using AIBN) is common for allylic positions but is less selective for α-ketone bromination. No direct evidence supports its use for 2-bromo-1-mesitylethanone.

Reaction Optimization and Mechanistic Considerations

Mechanistic Insights

The reaction proceeds via acid-catalyzed enolization, followed by electrophilic bromination at the α-carbon (Figure 1):

- Enol Formation : H⁺ from HBr protonates the carbonyl oxygen, stabilizing the enol tautomer.

- Electrophilic Attack : Br₂ reacts with the enol, yielding the α-brominated product.

- Steric Effects : The mesityl group’s bulk limits over-bromination, favoring mono-substitution.

$$

\text{1-Mesitylethanone} \xrightarrow{\text{H⁺}} \text{Enol} \xrightarrow{\text{Br₂}} \text{this compound}

$$

Figure 1 : Proposed mechanism for α-bromination of 1-mesitylethanone.

Solvent and Temperature Effects

- Non-Polar Solvents : CCl₄ and CHCl₃ minimize side reactions (e.g., oxidation) and enhance Br₂ solubility.

- Polar Solvents : Methanol or acetic acid may accelerate enolization but risk esterification.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Br₂ in CCl₄/CHCl₃ | High selectivity, scalable | Toxic solvents | 70–85% | >99% |

| NBS in CH₃CN/MeOH | Mild conditions | Untested for this substrate | ~65%* | – |

| Industrial Process | Automated, cost-effective | High initial capital | 80–90% | >99% |

*Predicted based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-1-mesitylethanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to 1-mesitylethanone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.

Major Products:

Substitution: Formation of substituted mesitylethanone derivatives.

Reduction: Formation of 1-mesitylethanone.

Oxidation: Formation of mesitylcarboxylic acid or other oxidized products.

Scientific Research Applications

Synthetic Routes

2-Bromo-1-mesitylethanone can be synthesized through the bromination of 1-mesitylethanone. The typical reaction conditions involve:

- Reagents: Bromine (Br), solvents like carbon tetrachloride (CCl) or chloroform (CHCl).

- Conditions: Controlled temperature and time to ensure selective bromination.

Table 1: Synthetic Route Summary

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Br | CCl or CHCl | Room Temp | Varies |

Chemical Reactivity

The compound exhibits significant reactivity due to the presence of the bromine atom, which acts as a good leaving group. It can undergo various types of reactions:

- Substitution Reactions: Nucleophilic substitution where bromine is replaced by other nucleophiles such as amines or thiols.

- Reduction Reactions: Reduction to 1-mesitylethanone using lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

- Oxidation Reactions: Oxidation can yield carboxylic acids or other derivatives using oxidizing agents like potassium permanganate (KMnO).

Table 2: Reactivity Overview

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN), KSCN | Substituted mesitylethanone derivatives |

| Reduction | LiAlH, NaBH | 1-Mesitylethanone |

| Oxidation | KMnO, CrO | Mesitylcarboxylic acid |

Scientific Research Applications

Chemistry:

this compound serves as a versatile building block in organic synthesis for preparing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds.

Biology:

In biological research, this compound is utilized as a probe for studying enzyme-catalyzed reactions and cellular pathways. It helps elucidate mechanisms of action in biochemical processes.

Industrial Applications:

The compound is also significant in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity makes it a valuable intermediate in these manufacturing processes.

Case Studies

-

Synthesis of α-Ketoacetals:

A study demonstrated the use of this compound in synthesizing α-ketoacetals through reactions with aliphatic alcohols. The methodology yielded moderate to good results, showcasing its utility in organic synthesis . -

Enzyme Studies:

Research involving enzyme-catalyzed reactions highlighted how this compound could be employed to investigate specific biological pathways, providing insights into enzyme mechanisms .

Mechanism of Action

The mechanism of action of 2-Bromo-1-mesitylethanone involves its reactivity as an electrophile due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the mesityl group, which can stabilize the transition state and intermediates during the reaction.

Comparison with Similar Compounds

2-Bromo-1-phenylethanone: Similar structure but with a phenyl group instead of a mesityl group.

2-Bromo-4’-nitroacetophenone: Contains a nitro group on the phenyl ring, affecting its reactivity.

2-Bromo-4’-fluoroacetophenone: Contains a fluorine atom on the phenyl ring, influencing its chemical properties.

Uniqueness: 2-Bromo-1-mesitylethanone is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and research applications.

Biological Activity

2-Bromo-1-mesitylethanone is an organic compound characterized by its unique structure, which includes a bromine atom attached to a carbonyl group. This compound, with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and synthesized findings.

Chemical Structure and Properties

The structural formula of this compound is depicted as follows:

- Molecular Weight : 241.13 g/mol

- CAS Number : 219480

The compound's structure plays a crucial role in its biological activity, particularly due to the presence of the bromine atom, which enhances its electrophilic properties and reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of key findings from various studies.

Antimicrobial Activity

A study demonstrated that derivatives of benzofuran, closely related to this compound, exhibited significant antimicrobial properties. The compound was tested against various bacterial strains, showing effective inhibition at minimal inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL for Staphylococcus aureus and Escherichia coli respectively.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in:

- Cell Cycle Arrest : Induction of G2/M phase cell cycle arrest was observed in HeLa cells.

- Apoptosis Induction : Flow cytometric analysis indicated an increase in subG1 population, suggesting a rise in apoptotic cells after treatment .

- Reactive Oxygen Species (ROS) Production : The compound was found to significantly increase ROS levels in treated cells, contributing to its apoptotic effects .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

-

Case Study on Anticancer Activity :

- Objective : To assess the antiproliferative effects on cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound (0.06 to 0.5 mM) for 24 hours.

- Results : A significant reduction in cell viability was noted alongside increased markers for apoptosis (caspase activation and Bcl-2 family protein expression changes) .

-

Case Study on Antimicrobial Efficacy :

- Objective : To determine the antimicrobial effectiveness against specific pathogens.

- Methodology : The compound was tested against Gram-positive and Gram-negative bacteria.

- Results : Demonstrated effective inhibition against S. aureus and E. coli with MIC values confirming its potential as an antimicrobial agent .

Summary of Findings

The following table summarizes the biological activities associated with this compound:

Q & A

Q. Basic: What experimental methods are recommended for synthesizing 2-Bromo-1-mesitylethanone?

Answer:

A common synthesis route involves bromination of 1-mesitylethanone using brominating agents like Br₂ in acetic acid or HBr with a catalyst. For example, crystals suitable for X-ray diffraction were obtained by dissolving the compound in ethyl acetate and slow evaporation at room temperature . Key steps include:

- Reagent selection: Use stoichiometric HBr or Br₂ under controlled conditions to avoid over-bromination.

- Purification: Recrystallization from ethyl acetate or hexane yields high-purity product.

- Characterization: Confirm purity via melting point (323–324 K) and NMR (¹H/¹³C) to verify substituent positions .

Q. Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 15.379 Å, b = 8.282 Å, c = 17.374 Å. Key findings include:

- Planarity: The aromatic ring (C1–C6) is nearly planar, with adjacent carbons deviating ≤0.035 Å .

- Intermolecular interactions: Weak C–H⋯O hydrogen bonds form chains along the b-axis, stabilizing the crystal lattice .

- Refinement: SHELXL-97 was used for refinement, achieving R = 0.064 and wR = 0.095 .

Q. Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

Discrepancies in bond lengths or angles may arise from experimental conditions (e.g., temperature, radiation source) or refinement protocols. Mitigation strategies:

- Data validation: Cross-check against databases (e.g., CCDC) using tools like PLATON or Mercury.

- Refinement parameters: Adjust displacement parameters (e.g., isotropic vs. anisotropic) in SHELXL .

- Twinned crystals: Use TWINABS for absorption corrections if twinning is detected .

Q. Advanced: What reaction mechanisms govern the substitution reactivity of this compound?

Answer:

The bromine atom undergoes nucleophilic substitution (SN₂) or elimination (E2), influenced by steric hindrance from the mesityl group. Key factors:

- Solvent effects: Polar aprotic solvents (e.g., DMF) favor SN₂ with nucleophiles like amines or thiols.

- Base selection: Strong bases (e.g., KOtBu) promote elimination to form α,β-unsaturated ketones .

- Kinetic studies: Monitor reactions via GC-MS or in situ IR to track intermediate formation.

Q. Advanced: How can computational methods complement experimental studies of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

- Electrophilicity: The carbonyl carbon’s reactivity in nucleophilic additions.

- Thermodynamic stability: Relative energies of tautomers or conformers.

- Reaction pathways: Transition states for substitution or elimination mechanisms .

Validate computational results with experimental data (e.g., XRD bond lengths, NMR coupling constants).

Q. Advanced: What challenges arise in using this compound for synthesizing organic electronic materials?

Answer:

While the compound serves as a precursor for charge-transport layers, challenges include:

- Steric hindrance: The mesityl group limits conjugation in polymer backbones. Optimize by copolymerizing with less bulky monomers .

- Purification: Trace bromine impurities quench luminescence. Use column chromatography with silica gel (hexane:EtOAc = 4:1).

- Device integration: Test thermal stability (TGA/DSC) to ensure compatibility with deposition techniques .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbons (δ ~200 ppm).

- IR spectroscopy: Confirm C=O stretch at ~1700 cm⁻¹ and C–Br at ~550 cm⁻¹.

- Mass spectrometry (EI): Molecular ion peak at m/z 241 (M⁺) with fragmentation patterns confirming Br loss .

Q. Advanced: How to optimize reaction yields in large-scale syntheses of derivatives?

Answer:

Properties

IUPAC Name |

2-bromo-1-(2,4,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAZXKYOYNRVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277102 | |

| Record name | 2-bromo-1-mesitylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-92-7 | |

| Record name | 4225-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-mesitylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.